N-(3-carbamoylphenyl)-2-methoxybenzamide
Description
N-(3-Carbamoylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 3-carbamoyl-substituted aniline moiety. The 2-methoxybenzamide scaffold is a common pharmacophore in neuroactive compounds, kinase inhibitors, and epigenetic modulators due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(3-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-3-2-7-12(13)15(19)17-11-6-4-5-10(9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
InChI Key |
FUYOZFHGTOADNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Insights :
Key Differences :
- N-(3-Carbamoylphenyl)-2-methoxybenzamide ’s carbamoyl group may hinder crystallization compared to bromo or nitro analogs ().
- Tropane-derived analogs () require multi-step synthesis due to bicyclic scaffolds, increasing complexity versus simpler aryl substitutions .
Pharmacological and Structure-Activity Relationship (SAR) Profiles
- Dopamine Receptor Antagonists: YM-43611’s chlorine and cyclopropyl groups boost D4 affinity by 10-fold compared to non-halogenated analogs . Replacing 2-methoxy with 2,3-dimethoxy (, Compound II) shifts selectivity from D2 to 5HT2A receptors, highlighting substituent sensitivity .
- Enzyme Inhibitors :
Preparation Methods
Mechanism and Procedure
In this approach, 2-methoxybenzoic acid is directly reacted with 3-aminobenzamide in the presence of EDC and HOBt. The carbodiimide activates the carboxylic acid, forming an O-acylisourea intermediate, which subsequently reacts with the amine to form the amide bond. The reaction is conducted in dimethylformamide (DMF) at 0–5°C to minimize side reactions, with yields reaching 80–85% after purification via column chromatography.
Advantages Over Classical Methods
This method eliminates the handling of corrosive acyl chlorides and reduces byproduct formation. Additionally, it is compatible with acid-sensitive functional groups, making it preferable for complex substrates.
Transition Metal-Catalyzed Approaches
Emerging strategies employ transition metal catalysts to activate C–H bonds, enabling direct functionalization of aromatic rings.
Copper-Catalyzed Acyloxylation
Alternative Synthetic Routes
Urea Derivative Intermediate
An alternative pathway involves synthesizing a urea intermediate by reacting 3-isocyanatobenzamide with 2-methoxyphenol. However, this method suffers from low regioselectivity and requires stringent temperature control.
Solid-Phase Synthesis
Immobilizing 3-aminobenzamide on resin followed by iterative coupling and cleavage steps has been explored for high-throughput production. While scalable, this approach necessitates specialized equipment and offers no significant yield improvement over solution-phase methods.
Comparative Analysis of Methods
Table 2: Method Comparison for N-(3-Carbamoylphenyl)-2-Methoxybenzamide Synthesis
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Classical Acylation | 70–75 | 95 | Low | High |
| Coupling Agent-Mediated | 80–85 | 98 | Moderate | Moderate |
| Rhodium Catalysis | 50–60* | 90 | High | Low |
| Copper Catalysis | 55–65* | 88 | Moderate | Moderate |
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